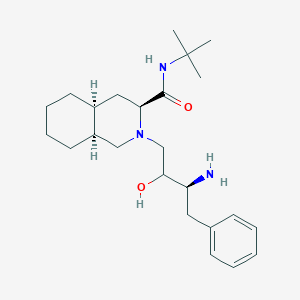

(3S,4aS,8aS)-2-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide

説明

(3S,4aS,8aS)-2-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C24H39N3O2 and its molecular weight is 401.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (3S,4aS,8aS)-2-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide , commonly referred to as ADHI, belongs to the isoquinoline carboxamide class of organic molecules. This compound exhibits a complex structure characterized by a decahydroisoquinoline backbone and various functional groups that contribute to its biological activity. Its stereochemistry is crucial for its interactions within biological systems.

Chemical Structure and Properties

The molecular formula of ADHI is , with a molecular weight of approximately 401.6 g/mol. The compound features several functional groups, including an amino group, hydroxyl group, and carboxamide moiety, which are pivotal in mediating its biological effects.

Key Structural Features:

| Feature | Description |

|---|---|

| Backbone | Decahydroisoquinoline |

| Functional Groups | Amino, Hydroxyl, Carboxamide |

| Chirality | (3S, 4aS, 8aS) and (2R, 3S) stereochemistry |

| Molecular Weight | 401.6 g/mol |

Research indicates that compounds with similar structures to ADHI often interact with excitatory amino acid (EAA) receptors, specifically acting as antagonists at the N-methyl-D-aspartate (NMDA) and AMPA receptor subtypes. These interactions suggest potential applications in neurological disorders where modulation of glutamatergic signaling is beneficial.

Interaction Studies

Studies utilizing rat cortical tissue have shown that ADHI can inhibit the binding of radioligands selective for AMPA and NMDA receptors. This inhibition is critical for understanding the compound's potential therapeutic applications in conditions like epilepsy or neurodegenerative diseases.

Biological Activity

ADHI's biological activity has been evaluated through various assays:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds within the isoquinoline class:

- A study published in Research Communications highlighted the synthesis of substituted decahydroisoquinoline derivatives and their efficacy as EAA receptor antagonists. The findings indicated that structural modifications could enhance biological activity significantly .

- Another investigation focused on the crystal structure of nelfinavir analogs, which share structural similarities with ADHI. The study provided insights into how specific substitutions affect binding affinity and receptor interaction .

Potential Applications

Given its biological activity profile, ADHI holds promise for several therapeutic applications:

科学的研究の応用

Ebola Virus Inhibition

Recent studies have identified ADHI as a potent inhibitor of the Ebola virus (EBOV). A high-throughput screening revealed that derivatives of this compound exhibited significant antiviral activity. Specifically, one optimized derivative demonstrated an IC50 value of 0.05 μM against EBOV entry, outperforming known inhibitors like Toremifene (IC50 = 0.17 μM) in selectivity and potency .

Key Findings:

- Mechanism: The compound acts by inhibiting the entry of the virus into host cells, a critical step in the viral life cycle.

- Selectivity Index: The selectivity index for the most potent compound was reported at 98, indicating a favorable safety profile compared to other tested compounds .

Modulation of Glutamate Receptors

Another significant application of ADHI is its interaction with glutamate receptors. Research indicates that similar compounds can modulate NMDA and AMPA receptor activity, which are crucial in various neurological conditions such as epilepsy and neurodegenerative diseases .

Research Insights:

- Calcium Response Modulation: In vitro studies showed that ADHI could block calcium influx induced by glutamate receptor activation, suggesting potential neuroprotective effects .

- Comparative Analysis: The inhibitory action of ADHI was compared with known antagonists like GYKI 52466, highlighting its unique pharmacological profile.

Structural Characteristics and Synthesis

ADHI features a complex structure characterized by a decahydroisoquinoline backbone with multiple functional groups including amino and hydroxyl functionalities. This complexity allows for diverse interactions within biological systems.

Synthesis Pathway

The synthesis of ADHI involves several steps that require optimization to enhance yield and purity. Key reactions include:

- Formation of the decahydroisoquinoline core.

- Introduction of the carboxamide and hydroxyl groups.

Table 1: Structural Features and Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| ADHI | Decahydroisoquinoline core with amino/hydroxyl groups | Antiviral (Ebola) |

| Compound A | Similar core structure | Antimicrobial |

| Compound B | Hydroxyl and amino groups | Antioxidant |

| Compound C | Amide structure | Analgesic |

Future Directions in Research

The promising results from initial studies suggest several avenues for future research:

- Optimization of Structure: Further modifications to enhance potency against EBOV and other viruses.

- Broader Pharmacological Studies: Investigating effects on other neurological conditions and potential therapeutic applications.

化学反応の分析

Amino Group (-NH₂)

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides under basic conditions.

Example: Reaction with acetyl chloride yields N-acetyl derivatives . -

Alkylation : Forms secondary or tertiary amines via nucleophilic substitution with alkyl halides .

-

Oxidation : Susceptible to oxidation, potentially forming nitroso or nitro compounds under strong oxidizing agents like hydrogen peroxide .

Hydroxyl Group (-OH)

-

Esterification : Reacts with carboxylic acids or acyl chlorides to form esters (e.g., acetate esters) .

-

Oxidation : Converts to a ketone group using oxidizing agents like CrO₃ or Dess-Martin periodinane .

Carboxamide (-CONH-tBu)

-

Hydrolysis : Acidic or basic conditions cleave the amide bond, producing a carboxylic acid and tert-butylamine .

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to a primary amine .

Aromatic Phenyl Ring

-

Electrophilic Substitution : Undergoes sulfonation, nitration, or halogenation at the para position due to electron-donating substituents .

Reaction Pathways and Conditions

The table below summarizes feasible reactions, conditions, and products:

Stereochemical Considerations

The stereochemistry at positions (2R,3S) and (3S,4aS,8aS) influences reaction outcomes:

-

Epimerization Risk : Acidic or basic conditions may induce racemization at chiral centers, necessitating mild reaction protocols .

-

Diastereoselectivity : Reactions involving the hydroxyl or amino groups may produce diastereomers, requiring chromatographic separation .

Stability Under Environmental Conditions

-

Thermal Stability : Decomposes above 200°C, forming volatile byproducts like CO₂ and NH₃ .

-

Photodegradation : UV light exposure leads to cleavage of the carboxamide bond, necessitating storage in amber vials .

Comparative Reactivity with Analogues

The tert-butyl group in the carboxamide moiety enhances steric hindrance, slowing hydrolysis compared to methyl or ethyl analogues . Conversely, the hydroxyl group’s reactivity aligns with secondary alcohols in similar isoquinoline derivatives .

特性

IUPAC Name |

(3S,4aS,8aS)-2-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N3O2/c1-24(2,3)26-23(29)21-14-18-11-7-8-12-19(18)15-27(21)16-22(28)20(25)13-17-9-5-4-6-10-17/h4-6,9-10,18-22,28H,7-8,11-16,25H2,1-3H3,(H,26,29)/t18-,19+,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRJYYPXNAHNMD-LILSUDLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628696 | |

| Record name | (3S,4aS,8aS)-2-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-tert-butyldecahydro-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136522-17-3 | |

| Record name | (3S,4aS,8aS)-2-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136522-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4aS,8aS)-2-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-tert-butyldecahydroisoquinoline-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136522173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,4aS,8aS)-2-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-tert-butyldecahydro-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4aS,8aS)-2-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。